Cas no 125552-56-9 (tert-butyl (3S)-3-azidopyrrolidine-1-carboxylate)

Technical Introduction: tert-Butyl (3S)-3-azidopyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring an azido functional group at the 3-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive molecules. The tert-butoxycarbonyl (Boc) protecting group enhances stability and facilitates selective deprotection under mild acidic conditions, while the azide moiety enables efficient click chemistry applications, such as CuAAC (copper-catalyzed azide-alkyne cycloaddition). Its stereochemical purity (3S-configuration) makes it valuable for asymmetric synthesis. The compound is typically handled under standard safety protocols due to the azide group's potential reactivity. Suitable for peptide modifications, heterocycle synthesis, and medicinal chemistry applications.
tert-butyl (3S)-3-azidopyrrolidine-1-carboxylate structure
125552-56-9 structure
商品名:tert-butyl (3S)-3-azidopyrrolidine-1-carboxylate
CAS番号:125552-56-9
MF:C9H16N4O2
メガワット:212.24900
MDL:MFCD29047251
CID:1221771
PubChem ID:14041198

tert-butyl (3S)-3-azidopyrrolidine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • 1-Pyrrolidinecarboxylic acid, 3-azido-, 1,1-dimethylethyl ester, (3S)-
    • N- (tert-butoxy carbonyl)-3S-azido pyrrolidine
    • N-BOC-3(R)-AZIDOPYRROLIDINE(INVERTED)
    • tert-butyl (3S)-3-azidopyrrolidine-1-carboxylate
    • (3S)-1-Boc-3-azido-pyrrolidine
    • 1,1-Dimethylethyl (3S)-3-azidopyrrolidine-1-carboxylate
    • SCHEMBL13539594
    • EN300-246279
    • 125552-56-9
    • BRNQETRAMMATCR-ZETCQYMHSA-N
    • F80798
    • MDL: MFCD29047251
    • インチ: InChI=1S/C9H16N4O2/c1-9(2,3)15-8(14)13-5-4-7(6-13)11-12-10/h7H,4-6H2,1-3H3/t7-/m0/s1
    • InChIKey: BRNQETRAMMATCR-ZETCQYMHSA-N
    • ほほえんだ: CC(C)(C)OC(=O)N1CCC(C1)N=[N+]=[N-]

計算された属性

  • せいみつぶんしりょう: 212.12700
  • どういたいしつりょう: 212.12732577g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 291
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 43.9Ų

じっけんとくせい

  • PSA: 79.29000
  • LogP: 1.69676

tert-butyl (3S)-3-azidopyrrolidine-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM468376-1g
tert-butyl (3S)-3-azidopyrrolidine-1-carboxylate
125552-56-9 95%+
1g
$296 2023-01-02
Chemenu
CM468376-5g
tert-butyl (3S)-3-azidopyrrolidine-1-carboxylate
125552-56-9 95%+
5g
$873 2023-01-02
Enamine
EN300-246279-0.05g
tert-butyl (3S)-3-azidopyrrolidine-1-carboxylate
125552-56-9 95%
0.05g
$232.0 2024-06-19
Enamine
EN300-246279-1g
tert-butyl (3S)-3-azidopyrrolidine-1-carboxylate
125552-56-9 95%
1g
$999.0 2023-09-15
Aaron
AR01C1WF-250mg
tert-butyl (3S)-3-azidopyrrolidine-1-carboxylate
125552-56-9 97%
250mg
$163.00 2025-02-11
1PlusChem
1P01C1O3-250mg
tert-butyl (3S)-3-azidopyrrolidine-1-carboxylate
125552-56-9 97%
250mg
$149.00 2024-07-09
1PlusChem
1P01C1O3-500mg
tert-butyl (3S)-3-azidopyrrolidine-1-carboxylate
125552-56-9 97%
500mg
$213.00 2024-07-09
Enamine
EN300-246279-0.5g
tert-butyl (3S)-3-azidopyrrolidine-1-carboxylate
125552-56-9 95%
0.5g
$780.0 2024-06-19
Enamine
EN300-246279-0.25g
tert-butyl (3S)-3-azidopyrrolidine-1-carboxylate
125552-56-9 95%
0.25g
$494.0 2024-06-19
Enamine
EN300-246279-10.0g
tert-butyl (3S)-3-azidopyrrolidine-1-carboxylate
125552-56-9 95%
10.0g
$4299.0 2024-06-19

tert-butyl (3S)-3-azidopyrrolidine-1-carboxylate 関連文献

tert-butyl (3S)-3-azidopyrrolidine-1-carboxylateに関する追加情報

Recent Advances in the Application of tert-Butyl (3S)-3-Azidopyrrolidine-1-carboxylate (CAS: 125552-56-9) in Chemical Biology and Drug Discovery

The compound tert-butyl (3S)-3-azidopyrrolidine-1-carboxylate (CAS: 125552-56-9) has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This chiral azido-pyrrolidine derivative serves as a crucial intermediate in the synthesis of bioactive molecules, particularly in the development of protease inhibitors, peptidomimetics, and click chemistry-based probes. Recent studies have highlighted its role in facilitating efficient bioconjugation and enabling the rapid assembly of complex molecular architectures.

One of the most notable advancements involves the use of this compound in the synthesis of novel HIV-1 protease inhibitors. Researchers have demonstrated that the azido group at the 3-position of the pyrrolidine ring allows for selective modification through copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the rapid generation of diverse inhibitor libraries. A 2023 study published in the Journal of Medicinal Chemistry reported a 40% improvement in inhibitory potency against drug-resistant HIV strains when using derivatives synthesized from this intermediate.

In the field of targeted drug delivery, tert-butyl (3S)-3-azidopyrrolidine-1-carboxylate has shown promise as a linker molecule for antibody-drug conjugates (ADCs). Its stability under physiological conditions and selective reactivity make it particularly suitable for constructing stable payload-linker systems. Recent preclinical data presented at the 2024 American Chemical Society meeting demonstrated that ADC candidates incorporating this linker exhibited superior serum stability (>90% intact after 72 hours) compared to conventional maleimide-based linkers.

The compound's application in proteolysis-targeting chimeras (PROTACs) has also seen significant progress. A 2024 Nature Chemical Biology publication detailed its use in constructing heterobifunctional molecules that effectively degrade oncogenic proteins. The researchers noted that the stereochemical purity (>99% ee) of commercially available (3S)-configured material was critical for maintaining the structural integrity of these complex degraders.

From a synthetic chemistry perspective, recent methodological improvements have enhanced the scalability of producing this intermediate. A green chemistry approach developed in 2023 achieved an 85% yield while reducing organic solvent use by 60% compared to traditional routes. These advances address previous challenges in large-scale production, making the compound more accessible for drug discovery programs.

Looking forward, the unique structural features of tert-butyl (3S)-3-azidopyrrolidine-1-carboxylate position it as a key building block for next-generation therapeutics. Ongoing research explores its potential in covalent inhibitor design and as a component of bioorthogonal labeling systems for live-cell imaging. The compound's combination of synthetic versatility and biological relevance ensures its continued importance in bridging chemical synthesis with biomedical applications.

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